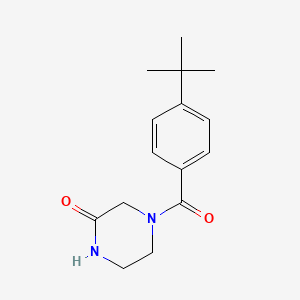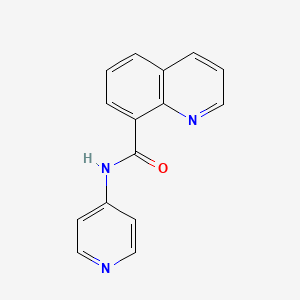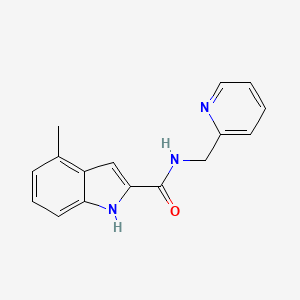![molecular formula C13H18F2NO4P B7471026 [1-[4-(Difluoromethoxy)anilino]cyclohexyl]phosphonic acid](/img/structure/B7471026.png)
[1-[4-(Difluoromethoxy)anilino]cyclohexyl]phosphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-[4-(Difluoromethoxy)anilino]cyclohexyl]phosphonic acid, also known as DF-MP-10, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been synthesized using a unique method and has shown promising results in various scientific research studies.
Wirkmechanismus
[1-[4-(Difluoromethoxy)anilino]cyclohexyl]phosphonic acid acts as a competitive antagonist of the NMDA receptor by binding to the glycine site of the receptor. This binding prevents the activation of the receptor, leading to a reduction in the influx of calcium ions into the neuron. This reduction in calcium influx leads to a decrease in the release of excitatory neurotransmitters, which ultimately leads to a reduction in pain and other neurological symptoms.
Biochemical and Physiological Effects:
[1-[4-(Difluoromethoxy)anilino]cyclohexyl]phosphonic acid has been found to have various biochemical and physiological effects. It has been found to reduce the release of glutamate, which is an excitatory neurotransmitter involved in various neurological disorders. [1-[4-(Difluoromethoxy)anilino]cyclohexyl]phosphonic acid has also been found to increase the release of GABA, which is an inhibitory neurotransmitter that reduces neuronal excitability. Additionally, [1-[4-(Difluoromethoxy)anilino]cyclohexyl]phosphonic acid has been found to reduce the activity of the enzyme nitric oxide synthase, which is involved in the production of nitric oxide, a molecule involved in inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
[1-[4-(Difluoromethoxy)anilino]cyclohexyl]phosphonic acid has various advantages and limitations for lab experiments. One of the major advantages is its potency and selectivity towards the NMDA receptor. This allows for precise targeting of the receptor, leading to fewer off-target effects. However, one of the major limitations is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, [1-[4-(Difluoromethoxy)anilino]cyclohexyl]phosphonic acid has a short half-life, which can limit its effectiveness in long-term studies.
Zukünftige Richtungen
There are various future directions for research on [1-[4-(Difluoromethoxy)anilino]cyclohexyl]phosphonic acid. One of the major directions is to investigate its potential therapeutic applications in various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Additionally, further research is needed to optimize its synthesis method and improve its solubility and stability. Furthermore, investigating its potential side effects and toxicity is also an important direction for future research.
Conclusion:
In conclusion, [1-[4-(Difluoromethoxy)anilino]cyclohexyl]phosphonic acid is a novel compound that has shown promising results in various scientific research studies. Its unique synthesis method, potent and selective inhibition of the NMDA receptor, and potential therapeutic applications make it an important compound for further investigation. However, its limitations in solubility and stability, as well as its potential side effects and toxicity, need to be further investigated. Overall, [1-[4-(Difluoromethoxy)anilino]cyclohexyl]phosphonic acid has the potential to be a valuable compound in the field of neuroscience and drug discovery.
Synthesemethoden
[1-[4-(Difluoromethoxy)anilino]cyclohexyl]phosphonic acid is synthesized using a unique method that involves the reaction of 4-(difluoromethoxy)aniline with cyclohexylphosphonic dichloride. The obtained product is further purified using column chromatography to obtain the final product. This method has been optimized to yield high purity and high yield of [1-[4-(Difluoromethoxy)anilino]cyclohexyl]phosphonic acid.
Wissenschaftliche Forschungsanwendungen
[1-[4-(Difluoromethoxy)anilino]cyclohexyl]phosphonic acid has shown potential therapeutic applications in various scientific research studies. It has been found to be a potent inhibitor of the N-methyl-D-aspartate (NMDA) receptor, which is involved in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. [1-[4-(Difluoromethoxy)anilino]cyclohexyl]phosphonic acid has also shown potential in treating neuropathic pain and has been found to be effective in reducing pain in animal models.
Eigenschaften
IUPAC Name |
[1-[4-(difluoromethoxy)anilino]cyclohexyl]phosphonic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F2NO4P/c14-12(15)20-11-6-4-10(5-7-11)16-13(21(17,18)19)8-2-1-3-9-13/h4-7,12,16H,1-3,8-9H2,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHNYZYUKTICPGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(NC2=CC=C(C=C2)OC(F)F)P(=O)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F2NO4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-[4-(Difluoromethoxy)anilino]cyclohexyl]phosphonic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-methylspiro[1H-quinazoline-2,4'-thiane]-4-one](/img/structure/B7470945.png)
![3-cyclopropylspiro[1H-quinazoline-2,4'-thiane]-4-one](/img/structure/B7470949.png)



![3-methylspiro[1H-quinazoline-2,1'-cyclohexane]-4-one](/img/structure/B7470977.png)



![[4-(2,3-Dimethylphenyl)piperazin-1-yl]-(furan-3-yl)methanone](/img/structure/B7471006.png)


![N-[3-[(3S)-3-(trifluoromethyl)piperidin-1-yl]quinoxalin-2-yl]benzenesulfonamide](/img/structure/B7471041.png)
